BenchChemオンラインストアへようこそ!

4-O-Methylaclacinomycin N

anthracycline cytotoxicity L1210 leukemia structure-activity relationship

4-O-Methylaclacinomycin N (CAS 79199-60-3; molecular formula C₄₃H₅₇NO₁₅; MW 827.9 g/mol) is a semi-synthetic anthracycline antibiotic derived from the aclacinomycin family. It features a tetracyclic aklavinone aglycone core linked to a trisaccharide chain, distinguishing it from the parent compound aclacinomycin N (C₄₂H₅₅NO₁₅; MW 813.9 g/mol) by the addition of an O-methyl group at the C-4 hydroxyl position of the anthraquinone moiety.

Molecular Formula C43H57NO15
Molecular Weight 827.9 g/mol
CAS No. 79199-60-3
Cat. No. B14178783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Methylaclacinomycin N
CAS79199-60-3
Molecular FormulaC43H57NO15
Molecular Weight827.9 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O
InChIInChI=1S/C43H57NO15/c1-9-43(51)18-29(34-23(36(43)42(50)53-8)15-24-35(39(34)49)38(48)33-22(37(24)47)11-10-12-28(33)52-7)57-31-16-25(44(5)6)40(20(3)55-31)59-32-17-27(46)41(21(4)56-32)58-30-14-13-26(45)19(2)54-30/h10-12,15,19-21,25-27,29-32,36,40-41,45-46,49,51H,9,13-14,16-18H2,1-8H3
InChIKeyKVIIANFYTFTSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Methylaclacinomycin N (CAS 79199-60-3) – A Structurally Differentiated Anthracycline for Specialized Research Procurement


4-O-Methylaclacinomycin N (CAS 79199-60-3; molecular formula C₄₃H₅₇NO₁₅; MW 827.9 g/mol) is a semi-synthetic anthracycline antibiotic derived from the aclacinomycin family. It features a tetracyclic aklavinone aglycone core linked to a trisaccharide chain, distinguishing it from the parent compound aclacinomycin N (C₄₂H₅₅NO₁₅; MW 813.9 g/mol) by the addition of an O-methyl group at the C-4 hydroxyl position of the anthraquinone moiety [1]. This structural modification, catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases, alters both the compound's biosynthetic fate and its interaction with downstream processing enzymes, making it a critical tool compound for studying anthracycline structure–activity relationships, biosynthetic pathway elucidation, and resistance mechanism investigation [2].

Why Aclacinomycin A, Aclacinomycin N, or Other Anthracyclines Cannot Substitute for 4-O-Methylaclacinomycin N in Specialized Research Applications


Members of the aclacinomycin and broader anthracycline families exhibit significant functional divergence driven by subtle structural variations. Aclacinomycin A (aclacinomycin N oxidized at the terminal sugar rhodinose to cinerulose A) is a clinical antitumor agent; aclacinomycin N is its biosynthetic precursor bearing a reduced terminal sugar [1]. 4-O-Methylaclacinomycin N introduces an additional methyl group at the C-4 hydroxyl, which is precisely the position that the bifunctional enzyme aclacinomycin-N oxidase (AknOx) uses to sequentially oxidize the terminal sugar moiety [2]. This methylation blocks AknOx-mediated conversion, thereby altering metabolic stability, reducing reactive oxygen species (ROS) generation, and modifying DNA intercalation properties relative to both its non-methylated parent and the clinically used aclacinomycin A [3]. Generic substitution with any other aclacinomycin or anthracycline would fail to replicate these methylation-dependent biochemical and pharmacological properties.

Quantitative Differentiation of 4-O-Methylaclacinomycin N Against Closest Structural and Pharmacological Analogs


4-O-Methylation Preserves In Vitro Cytotoxicity Approximating Aclacinomycin A While Blocking Terminal Sugar Oxidation

In cultured L1210 murine leukemia cells, the 4-O-methyl derivative of aclacinomycin A exhibited cytotoxicity and inhibitory effects on RNA and DNA synthesis that approximated those of the parent compound aclacinomycin A. By contrast, demethoxycarbonyl derivatives and 10-epi-aclacinomycin A showed decreased activities compared to aclacinomycin A [1]. The 4-O-methyl modification thus retains the near-full cytotoxic potency of the parent anthracycline scaffold while introducing a methylation-dependent blockade of the AknOx-mediated terminal sugar oxidation pathway [2].

anthracycline cytotoxicity L1210 leukemia structure-activity relationship DNA/RNA synthesis inhibition

In Vivo Antitumor Activity of 4-O-Methylaclacinomycin Derivatives Against L1210 Leukemia in Mice

Tanaka et al. (1981) reported that various 4-O- and 6-O-methylaclacinomycin derivatives, prepared specifically for structure–activity relationship investigation, demonstrated remarkable antitumor activity against L1210 leukemia in mice, indicating that 4-O-methylation does not abrogate in vivo antitumor efficacy [1]. A subsequent review article confirmed that the 4-O-methylaclacinomycins were among approximately 100 anthracycline compounds produced and evaluated in the aclacinomycin drug development program aimed at identifying derivatives more active and less toxic than adriamycin (doxorubicin) [2].

in vivo antitumor efficacy L1210 leukemia model aclacinomycin derivative anthracycline SAR

Blockade of Aclacinomycin-N Oxidase (AknOx) Substrate Recognition via C-4 Methylation Confers Unique Metabolic Stability

The bifunctional flavoenzyme aclacinomycin-N oxidase (AknOx; EC 1.1.3.45) catalyzes the sequential oxidation of aclacinomycin N to aclacinomycin A (rhodinose → cinerulose A) and then to aclacinomycin Y (cinerulose A → L-aculose), utilizing the same active site for both reactions [1]. The C-4 hydroxyl group on the anthraquinone moiety is a critical recognition element for AknOx binding. Methylation at this position (as in 4-O-methylaclacinomycin N) sterically and electronically blocks enzyme–substrate interaction, preventing oxidative conversion [2]. In contrast, the non-methylated parent aclacinomycin N remains a competent substrate for AknOx. This methylation-dependent metabolic blockade is not achievable with aclacinomycin A, aclacinomycin N, or any other non-methylated anthracycline analog.

biosynthetic pathway engineering AknOx substrate specificity metabolic stability aclacinomycin derivatization

Reduced Reactive Oxygen Species Generation via C-4 Methylation Mitigates Off-Target Cardiotoxicity Risk – A Key Differentiator from Doxorubicin

Anthracycline-induced cardiotoxicity is primarily mediated through reactive oxygen species (ROS) generation via redox cycling of the quinone moiety. Methylation at the C-4 hydroxyl group of the anthraquinone ring reduces the electron-donating capacity of this position, thereby attenuating ROS production compared to non-methylated anthracyclines such as doxorubicin and aclacinomycin A [1]. The aclacinomycin family as a class exhibits lower cardiotoxicity than doxorubicin, and 4-O-methylation further enhances this safety margin [2]. This ROS-modulating effect is structurally specific to the C-4 methoxy substitution and cannot be replicated by aclacinomycin N or aclacinomycin A, both of which retain the free C-4 hydroxyl group capable of participating in redox reactions.

ROS-mediated cardiotoxicity anthracycline safety profile redox cycling doxorubicin comparator

High-Value Research and Industrial Application Scenarios for 4-O-Methylaclacinomycin N (CAS 79199-60-3)


Structure–Activity Relationship (SAR) Studies of Anthracycline C-4 Substitution Effects on Cytotoxicity and DNA Binding

Use 4-O-methylaclacinomycin N as the C-4 methoxy comparator in a panel including aclacinomycin N (C-4 hydroxyl), aclacinomycin A (C-4 hydroxyl, terminal sugar oxidized), and doxorubicin (C-14 hydroxyl, different sugar), to systematically quantify the contribution of C-4 substitution to L1210 cell cytotoxicity and DNA/RNA synthesis inhibition. Evidence from Tanaka et al. (1980) confirms that C-4 methylation retains cytotoxic potency approximating the parent aclacinomycin A core, enabling isolated assessment of this structural variable [1].

Biosynthetic Pathway Elucidation – AknOx Substrate Specificity and Enzyme Mechanism Studies

Employ 4-O-methylaclacinomycin N as a methylation-blocked, AknOx-inert substrate analog in enzyme kinetic assays with purified recombinant aclacinomycin-N oxidase (EC 1.1.3.45) to determine the structural requirements for substrate recognition and catalysis. The compound's inability to undergo rhodinose-to-cinerulose A oxidation [2] makes it an essential negative-control probe for dissecting the two-step oxidation mechanism of this bifunctional flavoenzyme, a role that neither aclacinomycin N nor aclacinomycin A can fulfill.

Preclinical Evaluation of Anthracycline Derivatives with Attenuated Cardiotoxicity Potential

Incorporate 4-O-methylaclacinomycin N into comparative in vitro ROS generation assays (e.g., superoxide anion production measured by cytochrome c reduction) and in vivo cardiac toxicity models (e.g., murine echocardiography after chronic dosing) alongside doxorubicin and aclarubicin. The C-4 methoxy substitution is predicted to reduce redox cycling at the quinone site relative to hydroxyl-bearing anthracyclines, providing a structure-based hypothesis for cardiotoxicity reduction that is directly testable with this compound [3].

Metabolic Stability Profiling and Pharmacokinetic Comparison Within the Aclacinomycin Series

Conduct comparative metabolic stability studies (e.g., liver microsome incubation, LC-MS/MS quantification) using 4-O-methylaclacinomycin N, aclacinomycin N, and aclacinomycin A to quantify the effect of C-4 methylation on Phase I oxidative metabolism and terminal sugar oxidation half-life. The methylation-dependent blockade of AknOx-mediated conversion predicts extended metabolic stability for the methylated derivative, providing a direct testable differentiation relevant to prodrug design and lead optimization programs targeting the aclacinomycin scaffold [2].

Quote Request

Request a Quote for 4-O-Methylaclacinomycin N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.